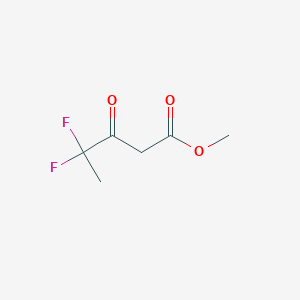
4,4-ジフルオロ-3-オキソペンタン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,4-difluoro-3-oxopentanoate is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol It is characterized by the presence of two fluorine atoms and a keto group on a pentanoate backbone
科学的研究の応用
Methyl 4,4-difluoro-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis and its effects on biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluoro-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of methyl 4,4-difluoro-3-oxopentanoate may involve large-scale batch or continuous processes. These methods often utilize advanced equipment to maintain precise control over reaction parameters, ensuring consistent product quality and yield. The choice of fluorinating agents and catalysts, as well as the optimization of reaction conditions, are critical factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Methyl 4,4-difluoro-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
作用機序
The mechanism by which methyl 4,4-difluoro-3-oxopentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its behavior in chemical and biological systems. The keto group plays a crucial role in its reactivity, participating in various chemical transformations and interactions with enzymes and other biomolecules .
類似化合物との比較
Similar Compounds
Methyl 2,2-difluoro-3-oxopentanoate: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.
Methyl 4,4-dimethyl-3-oxopentanoate: Lacks fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
Methyl 4,4-difluoro-3-oxopentanoate is unique due to the specific positioning of its fluorine atoms and keto group, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring enhanced stability and reactivity .
特性
IUPAC Name |
methyl 4,4-difluoro-3-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-6(7,8)4(9)3-5(10)11-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADULXUSAWLGTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
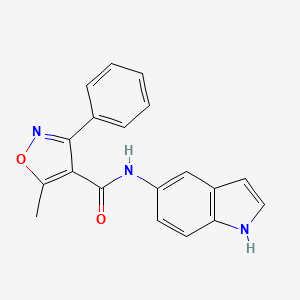
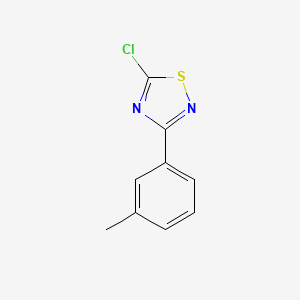
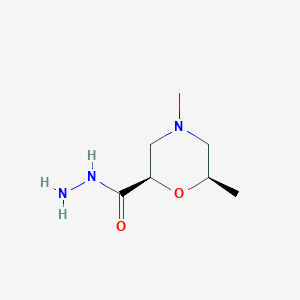
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2560055.png)
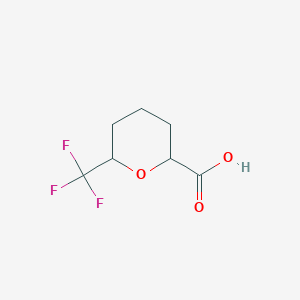
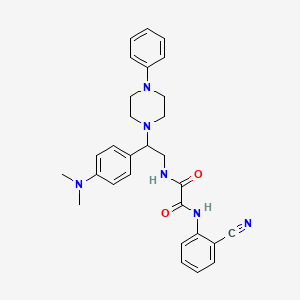
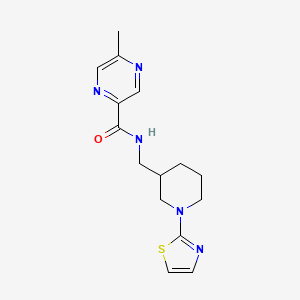
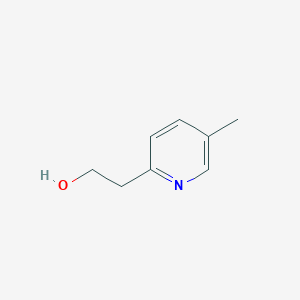



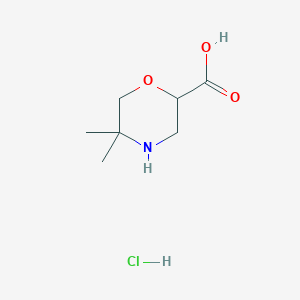

![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
